molecular formula C11H14INS B12950685 N-(4-Iodo-3-methylbenzyl)thietan-3-amine

N-(4-Iodo-3-methylbenzyl)thietan-3-amine

Cat. No.: B12950685
M. Wt: 319.21 g/mol
InChI Key: FPFWJZQWYNXJGR-UHFFFAOYSA-N
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Description

N-(4-Iodo-3-methylbenzyl)thietan-3-amine is an organic compound characterized by the presence of an iodine atom, a methyl group attached to a benzyl ring, and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-3-methylbenzyl)thietan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-3-methylbenzyl chloride and thietan-3-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-iodo-3-methylbenzyl chloride is reacted with thietan-3-amine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodo-3-methylbenzyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The iodine atom in the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-(4-Iodo-3-methylbenzyl)thietan-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Iodo-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A structurally related compound lacking the benzyl and iodine substituents.

    4-Iodo-3-methylbenzylamine: Similar to N-(4-Iodo-3-methylbenzyl)thietan-3-amine but without the thietan-3-amine moiety.

Uniqueness

This compound is unique due to the combination of the thietan-3-amine ring and the 4-iodo-3-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-[(4-iodo-3-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H14INS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3

InChI Key

FPFWJZQWYNXJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CSC2)I

Origin of Product

United States

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